

Application of 2-Chloro-4-nitroaniline in Agrochemical Production

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Compound of Interest		
Compound Name:	2-Chloro-4-nitroaniline	
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Abstract

2-Chloro-4-nitroaniline is a key chemical intermediate, primarily utilized in the synthesis of the molluscicide and piscicide, niclosamide. This document provides detailed application notes and experimental protocols for the synthesis of niclosamide from **2-Chloro-4-nitroaniline**, targeting researchers, scientists, and professionals in the field of agrochemical development. The protocols described herein are based on established synthetic routes, offering comprehensive guidance on reaction conditions, purification, and characterization of the final product.

Introduction

2-Chloro-4-nitroaniline (C₆H₅ClN₂O₂), a yellow crystalline solid, serves as a crucial building block in the organic synthesis of various industrial and agricultural chemicals.[1][2] Its primary application in the agrochemical sector is as a precursor to niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide). Niclosamide is a widely used agent for controlling snails and slugs, particularly those that act as intermediate hosts for parasites such as schistosomes, which cause schistosomiasis in humans and animals.[3] It also finds use as a piscicide for the management of fish populations in aquaculture. This document outlines the synthetic pathway and detailed experimental procedures for the laboratory-scale production of niclosamide from **2-Chloro-4-nitroaniline**.



Agrochemical Profile: Niclosamide

Niclosamide is a salicylanilide molluscicide that is effective against a wide range of gastropods. Its mode of action involves the uncoupling of oxidative phosphorylation, leading to the disruption of the energy metabolism of the target organism.

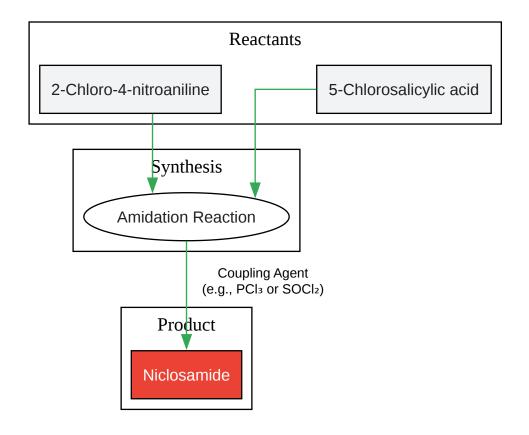
Table 1: Chemical and Physical Properties of Niclosamide

Property	Value
IUPAC Name	5-chloro-N-(2-chloro-4-nitrophenyl)-2- hydroxybenzamide
CAS Number	50-65-7
Molecular Formula	C13H8Cl2N2O4
Molecular Weight	327.12 g/mol
Melting Point	227.5 °C
Appearance	Yellowish-grey or pale-yellow crystalline solid
Solubility	Insoluble in water; sparingly soluble in ethanol, chloroform, and ether

Synthetic Pathway

The synthesis of niclosamide from **2-Chloro-4-nitroaniline** is primarily achieved through an amidation reaction with 5-chlorosalicylic acid. This reaction can be facilitated by various coupling agents, with phosphorus trichloride and thionyl chloride being commonly employed.





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Caption: Synthetic pathway of Niclosamide from 2-Chloro-4-nitroaniline.

Experimental Protocols

Protocol 1: Synthesis of Niclosamide using Phosphorus Trichloride

This protocol details the synthesis of niclosamide via the reaction of **2-Chloro-4-nitroaniline** and 5-chlorosalicylic acid using phosphorus trichloride as a coupling agent.[4]

Materials:

- **2-Chloro-4-nitroaniline** (3.44 g, 20.0 mmol)
- 5-Chlorosalicylic acid (3.44 g, 20.0 mmol)
- Phosphorus trichloride (PCl₃) (2.4 g, 17.5 mmol)



- Chlorobenzene
- Ethyl acetate or acetone for recrystallization

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-Chloro-4-nitroaniline (3.44 g) and 5-chlorosalicylic acid (3.44 g) in chlorobenzene.
- Heat the mixture to 135 °C with stirring.
- Slowly add a solution of phosphorus trichloride (2.4 g) in chlorobenzene dropwise to the reaction mixture.
- Maintain the reaction at 135 °C for 3 hours.
- After 3 hours, cool the reaction mixture to room temperature.
- Collect the resulting solid precipitate by filtration.
- Wash the solid with a suitable solvent (e.g., cold chlorobenzene or petroleum ether).
- Recrystallize the crude product from ethyl acetate or acetone to yield pure N-(2-chloro-4-nitro-phenyl)-5-chloro-2-hydroxy-benzamide (niclosamide) as a white solid.[4]

Table 2: Quantitative Data for Niclosamide Synthesis (Protocol 1)

Parameter	Value	Reference
Yield	68.7%	[4]
Product Weight	6.8 g	[4]
Purity	High (after recrystallization)	[4]

Protocol 2: Synthesis of Niclosamide using Thionyl Chloride



This protocol describes an alternative synthesis of niclosamide where 5-chlorosalicylic acid is first converted to its acyl chloride using thionyl chloride, followed by reaction with **2-Chloro-4-nitroaniline**.[5]

Materials:

- 5-Chlorosalicylic acid
- Thionyl chloride (SOCl₂)
- 2-Chloro-4-nitroaniline
- Dichloromethane (DCM)
- Pyridine (optional, as a catalyst)

Procedure:

- In a round-bottom flask, suspend 5-chlorosalicylic acid in dichloromethane.
- Add thionyl chloride dropwise to the suspension at room temperature. A catalytic amount of pyridine can be added.
- Stir the mixture at room temperature or gentle reflux until the reaction is complete (evolution of HCl gas ceases).
- Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude
 5-chloro-2-hydroxybenzoyl chloride.
- Dissolve the crude acyl chloride in dichloromethane.
- In a separate flask, dissolve **2-Chloro-4-nitroaniline** in dichloromethane.
- Slowly add the solution of the acyl chloride to the 2-Chloro-4-nitroaniline solution at 0 °C or room temperature.
- Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).



- Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure niclosamide.

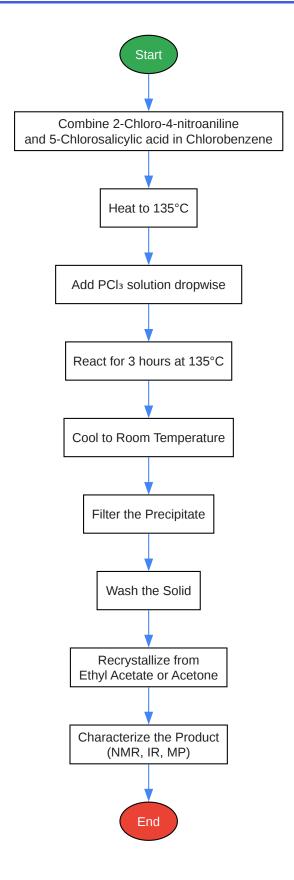
Characterization of Niclosamide

Table 3: Spectroscopic Data for Niclosamide

Technique	Key Signals/Bands
¹ H NMR	Signals corresponding to the aromatic protons of the salicylanilide structure.[6]
¹³ C NMR	Resonances for the carbonyl carbon and the aromatic carbons.
FTIR (cm ⁻¹)	Characteristic absorption bands for N-H and O-H stretching, C=O stretching of the amide, and C-NO ₂ stretching.[7][8]
Mass Spec.	Molecular ion peak corresponding to the molecular weight of niclosamide.

Experimental Workflow Diagram





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Caption: Experimental workflow for the synthesis of Niclosamide.



Conclusion

2-Chloro-4-nitroaniline is a valuable intermediate in the agrochemical industry, with its most significant application being the synthesis of the molluscicide niclosamide. The protocols provided in this document offer detailed methodologies for the preparation of niclosamide, which can be readily adapted for laboratory-scale synthesis. The quantitative data and characterization information will aid researchers in verifying the successful synthesis of the target compound. Further research could explore the development of other novel agrochemicals derived from **2-Chloro-4-nitroaniline**.

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